2-Methoxy-6-nitropyridine
Description
2-Methoxy-6-nitropyridine is a nitro-substituted pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 6-position. Such derivatives are typically intermediates in pharmaceuticals and agrochemicals, leveraging the nitro group's electron-withdrawing properties and the methoxy group's steric and electronic effects.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-methoxy-6-nitropyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-2-3-5(7-6)8(9)10/h2-4H,1H3 |
InChI Key |
SXNIMAGHRMPZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-methoxypyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-nitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group on the pyridine ring can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Aminopyridines: Resulting from the reduction of the nitro group.
Hydroxypyridines: Produced by the oxidation of the methoxy group.
Scientific Research Applications
Chemical Properties and Structure
2-Methoxy-6-nitropyridine is characterized by the presence of a methoxy group and a nitro group on the pyridine ring. Its molecular formula is , which contributes to its reactivity and versatility in chemical reactions. The compound's unique structure allows it to participate in various synthetic pathways, making it a valuable intermediate in organic chemistry.
Scientific Research Applications
1. Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate facilitates the formation of various derivatives through reactions such as nucleophilic substitution and reduction processes.
2. Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that modifications to its structure can enhance its bioactivity, making it a candidate for drug development.
3. Materials Science
The compound is also utilized in materials science for developing advanced materials with unique electronic properties. Its incorporation into polymers and electronic materials has been studied for applications in energy storage devices and organic electronics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Anticancer Properties
Research focused on the anticancer properties of this compound revealed that it inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Effective against Escherichia coli | ||
| Cytotoxicity | Selective toxicity towards MCF7 cancer cells | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Table 2: Applications in Various Industries
| Industry | Application |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Agrochemicals | Formulation of pesticides |
| Materials Science | Development of advanced polymers |
| Environmental Science | Wastewater treatment applications |
Mechanism of Action
The mechanism of action of 2-Methoxy-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Modifications
Chloro vs. Methoxy/Nitro Substitution
- 2-Chloro-6-methoxy-3-nitropyridine (C₆H₅ClN₂O₃): Replacing the 2-methoxy with chloro introduces a stronger electron-withdrawing effect, enhancing reactivity in nucleophilic substitutions. However, it is classified as hazardous, requiring stringent safety protocols .
- 6-Chloro-2-methoxy-3-nitropyridine (C₆H₅ClN₂O₃): Structural isomerism (Cl at 6 vs. 2-position) alters electronic distribution, with a similarity score of 0.81 to other chloro derivatives .
Amino vs. Nitro Substitution
- 2-Amino-6-methoxy-3-nitropyridine: The amino (-NH₂) group at the 2-position increases nucleophilicity, making it a versatile precursor for coupling reactions in drug development .
Biological Activity
2-Methoxy-6-nitropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a methoxy group and a nitro group attached to a pyridine ring. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates, which may interact with various biomolecules, leading to changes in cellular functions.
- Methoxy Group Influence : The methoxy group can modulate the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Some studies have shown that derivatives of nitropyridines possess antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, possibly through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : There is evidence that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Research Findings
Several studies have explored the biological activity of this compound:
- Case Study 1 : A study focused on the synthesis and evaluation of various nitropyridine derivatives, including this compound, found that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Case Study 2 : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
